molecular formula C14H19BO4 B7955302 1-(3-Hydroxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone

1-(3-Hydroxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone

Cat. No.: B7955302
M. Wt: 262.11 g/mol
InChI Key: OJGDXELXLFMAEA-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone typically involves the reaction of 3-hydroxyacetophenone with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium or nickel complex, and a base, such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route described above. The process involves the use of reactors capable of handling high pressures and temperatures to ensure the efficient conversion of reactants to the desired product. The reaction mixture is then purified to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone can undergo various types of chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to form an alcohol or an amine derivative.

  • Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Common nucleophiles include amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids, and their derivatives.

  • Reduction: Alcohols and amines.

  • Substitution: Various boronic acid derivatives.

Scientific Research Applications

1-(3-Hydroxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme mechanisms and as a probe in biological assays.

  • Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The hydroxyphenyl group can act as a hydrogen bond donor or acceptor, while the boronic acid group can form covalent bonds with nucleophiles. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

1-(3-Hydroxyphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:

  • 3-Hydroxyacetophenone: Lacks the boronic acid group.

  • Boronic acids: Lack the hydroxyphenyl group.

  • Phenylboronic acids: Lack the specific substitution pattern of the tetramethyl group.

These differences highlight the unique properties and applications of this compound in various fields.

Properties

IUPAC Name

1-(3-hydroxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)9-12(17)10-6-5-7-11(16)8-10/h5-8,16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGDXELXLFMAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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